![molecular formula C20H23N5O3 B2693263 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide CAS No. 1705752-98-2](/img/structure/B2693263.png)

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

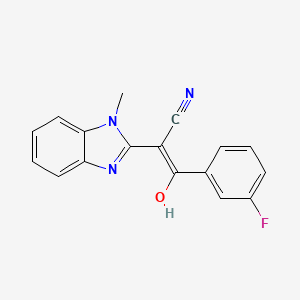

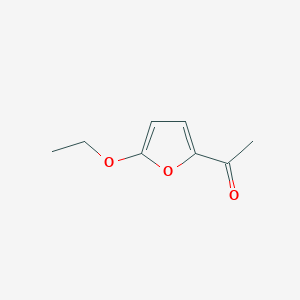

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

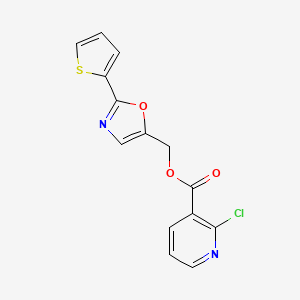

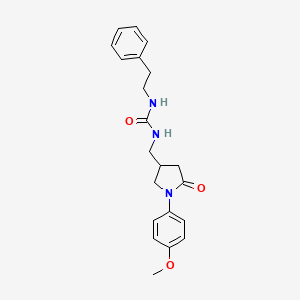

Novel derivatives similar to the specified compound have been synthesized and evaluated for their anticancer properties. For instance, certain oxazole derivatives demonstrated significant antiproliferative activities against human prostate cancer (PC-3) and human epidermoid carcinoma cancer (A431) cell lines. These compounds, including the ones with quinazolinone moieties, are notable for their potential in cancer treatment due to their strong inhibitory activities (Xinhua Liu et al., 2009). Similarly, certain novel quinazolinone analogues have shown broad-spectrum antitumor activity and are significantly potent compared to the control 5-FU (Ibrahim A. Al-Suwaidan et al., 2016).

Analgesic Activity

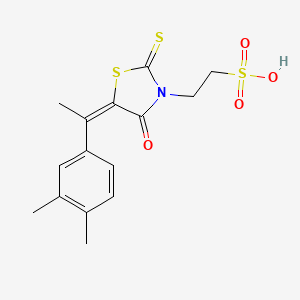

Some new pyrazoles and triazoles bearing a quinazoline moiety have been synthesized and screened for analgesic activity. These compounds, through various synthetic processes and characterizations, have demonstrated potential as pain-relieving agents (H. Saad et al., 2011).

Antimicrobial Evaluation

Functionalized heterocycles derived from novel quinolinyl chalcone, similar to the compound , have been synthesized and evaluated for antibacterial activities. These compounds, characterized by their elemental analysis and spectral data, have shown promise in combating bacterial infections (M. Hassan & O. Farouk, 2017).

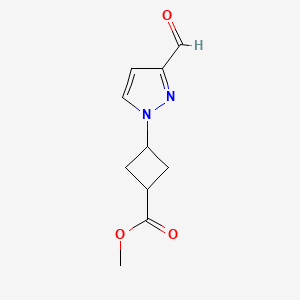

ADP-ribosylation Study

In the study of ADP-ribosylation, compounds similar to the one mentioned have been synthesized and evaluated as inhibitors of the human ADP-ribosyltransferase ARTD3/PARP3. These findings are crucial for understanding the mechanisms of certain cellular processes and diseases (A. Lindgren et al., 2013).

Antimalarial Agents

Some oxazoline-pyrazoline hybrids, structurally related to the specified compound, have shown potential as antimalarial agents. Their synthesis and evaluation, including in vitro and in vivo studies, indicate their effectiveness against malaria, making them candidates for further drug development (Ashutosh Pandey et al., 2016).

Wirkmechanismus

Target of Action

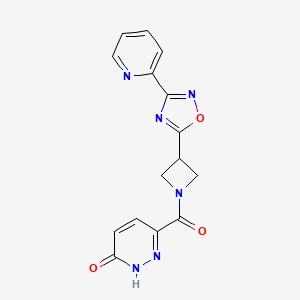

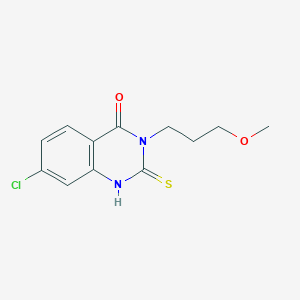

The primary target of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is the enzyme EZH2 . This enzyme is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation, a process important for gene regulation .

Mode of Action

This compound acts as an inhibitor of EZH2 . It binds to EZH2 and prevents it from methylating histones, thereby affecting the expression of various genes . This compound has a higher selectivity for EZH2 over EZH1 and other histone methyltransferases .

Biochemical Pathways

By inhibiting EZH2, this compound affects the histone methylation pathway . This can lead to changes in the expression of genes regulated by this pathway, including genes involved in cell proliferation and differentiation .

Pharmacokinetics

This compound is soluble in DMSO . It can be stored in a solution of DMSO at -20°C for up to a month . The compound is orally bioavailable and is currently in clinical phase II trials for the treatment of diffuse large B-cell lymphoma .

Result of Action

The inhibition of EZH2 by this compound can lead to changes in gene expression that result in anti-proliferative effects in certain cell types . For example, it has been shown to cause a strong anti-proliferative effect in SMARCB1-deficient malignant rhabdoid tumor (MRT) cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by temperature, as it can be stored for a longer duration at -20°C . Furthermore, the efficacy of the compound can be influenced by the presence of other compounds in the environment. For example, its anti-proliferative effects were enhanced by hydrocortisone or dexamethasone in several EZH2 mutant lymphoma cell lines .

Eigenschaften

IUPAC Name |

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-(4-oxoquinazolin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c26-19(5-8-24-14-21-18-4-2-1-3-17(18)20(24)27)23-16-11-22-25(13-16)12-15-6-9-28-10-7-15/h1-4,11,13-15H,5-10,12H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLIVXPAVRIOAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2693183.png)

![2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl 2-(4-methylbenzenesulfonamido)pentanoate](/img/structure/B2693184.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide](/img/structure/B2693195.png)

![(2S)-N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2693200.png)

![N-acetyl-N-[1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetamide](/img/structure/B2693201.png)